



# **Application Notes and Protocols for Roluperidone Phase 3 Clinical Trials**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the dosage, experimental protocols, and methodologies employed in the Phase 3 clinical trials of roluperidone for the treatment of negative symptoms in schizophrenia.

### **Quantitative Data Summary**

The following tables summarize the key quantitative data from the pivotal Phase 3 clinical trial of roluperidone (NCT03397134).[1][2][3]

Table 1: Dosage and Administration

| Parameter               | Details                                                          |  |
|-------------------------|------------------------------------------------------------------|--|
| Drug                    | Roluperidone (MIN-101)                                           |  |
| Dosage Arms             | 32 mg/day, 64 mg/day, Placebo                                    |  |
| Route of Administration | Oral                                                             |  |
| Dosing Frequency        | Once daily                                                       |  |
| Treatment Duration      | 12-week double-blind, followed by a 40-week open-label extension |  |



Table 2: Study Design and Patient Population

| Parameter                 | Details                                                                                                                                                                                                                                                                            |  |
|---------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Official Title            | A Multicenter, Randomized, Double-Blind, Parallel-Group, Placebo-Controlled, Monotherapy, 12-Week Study to Evaluate the Efficacy and Safety of 2 Fixed Doses of MIN- 101 in Adult Patients With Negative Symptoms of Schizophrenia, Followed by a 40-Week Open-Label Extension.[1] |  |
| Clinical Trial Identifier | NCT03397134                                                                                                                                                                                                                                                                        |  |
| Study Phase               | Phase 3                                                                                                                                                                                                                                                                            |  |
| Number of Patients        | 515 patients were randomized, with 513 receiving treatment.[2][3]                                                                                                                                                                                                                  |  |
| Patient Allocation        | 1:1:1 ratio (Placebo: 32 mg roluperidone: 64 mg roluperidone)                                                                                                                                                                                                                      |  |
| Geographic Locations      | United States, Europe, and Israel                                                                                                                                                                                                                                                  |  |
| Target Population         | Adult patients with a diagnosis of schizophrenia with moderate to severe negative symptoms.                                                                                                                                                                                        |  |

Table 3: Primary and Key Secondary Endpoints



| Endpoint      | Measure                                                                                                                                    | Description                                                                                                                                                                                   |
|---------------|--------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Primary       | Change from baseline in the Positive and Negative Syndrome Scale (PANSS) Marder Negative Symptoms Factor Score (NSFS) at Week 12.[1][3][4] | The NSFS is a validated scale to assess the negative symptoms of schizophrenia.                                                                                                               |
| Key Secondary | Change from baseline in the Personal and Social Performance (PSP) scale total score at Week 12.[2][3][4]                                   | The PSP scale measures personal and social functioning in four domains: socially useful activities, personal and social relationships, self-care, and disturbing and aggressive behaviors.[1] |

### **Experimental Protocols**

- 2.1. Patient Screening and Enrollment Protocol
- Inclusion Criteria:
  - Diagnosis of schizophrenia for at least one year prior to screening.
  - Stable positive and negative symptoms for the last 6 months as per the treating psychiatrist.[1]
  - Outpatient status for at least 6 months prior to the trial.[1]
  - A score of > 20 on the PANSS negative subscore at both screening and baseline visits,
     with less than a 4-point difference between the two visits.[1]
  - Must be an extensive metabolizer for cytochrome P450 (CYP2D6).[1]
  - A caregiver with daily contact of at least one hour is required.[1]
- Exclusion Criteria:

### Methodological & Application





- PANSS item score of > 4 on P4 (excitement/hyperactivity), P6
   (suspiciousness/persecution), P7 (hostility), G8 (uncooperativeness), and G14 (poor impulse control).[1]
- Calgary Depression Scale for Schizophrenia (CDSS) total score > 6.[1]
- A score of ≥ 2 on any two of items 1, 2, or 3, or a score of ≥ 3 on item 4 of the Barnes
   Akathisia Rating Scale (BARS).[1]
- Condition is a direct result of substance abuse or a general medical condition.[1]
- History of serious suicidal behavior within the past year.[1]

#### 2.2. Treatment Protocol

- Washout Phase: All psychotropic medications were discontinued prior to randomization.
- Randomization: Eligible patients were randomized in a 1:1:1 ratio to receive either placebo,
   32 mg/day roluperidone, or 64 mg/day roluperidone.
- Double-Blind Treatment Phase (12 Weeks): Patients, investigators, and sponsor personnel were blinded to the treatment allocation. Efficacy and safety were assessed at specified intervals.
- Open-Label Extension (40 Weeks): Patients completing the double-blind phase were eligible
  to enter a 40-week open-label extension. Those on roluperidone continued their assigned
  dose, while those on placebo were randomized to receive either 32 mg or 64 mg of
  roluperidone.

#### 2.3. Assessment Protocol

Primary Endpoint Assessment (PANSS NSFS): The PANSS is a 30-item scale used to
assess the severity of symptoms in schizophrenia. The NSFS is derived from specific items
of the PANSS. The assessment is conducted through a semi-structured clinical interview with
the patient and a review of reports from caregivers.[1][5][6] Ratings are typically based on a
"past week" reference period.[7]



Key Secondary Endpoint Assessment (PSP): The PSP is a clinician-rated scale that
evaluates a patient's level of functioning in four key areas. The assessment is based on
information gathered from the patient and their caregiver.

### **Visualizations**



Click to download full resolution via product page

Roluperidone's Proposed Mechanism of Action





Click to download full resolution via product page

Roluperidone Phase 3 Clinical Trial Workflow



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. psychiatrictimes.com [psychiatrictimes.com]
- 3. Efficacy and Safety of Roluperidone for the Treatment of Negative Symptoms of Schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minerva Neurosciences Announces Publication of Roluperidone Phase 3 Study Results in Schizophrenia Bulletin BioSpace [biospace.com]
- 5. An Assessment of Five (PANSS, SAPS, SANS, NSA-16, CGI-SCH) commonly used Symptoms Rating Scales in Schizophrenia and Comparison to Newer Scales (CAINS, BNSS) PMC [pmc.ncbi.nlm.nih.gov]
- 6. Website [eprovide.mapi-trust.org]
- 7. Positive and Negative Syndrome Scale (PANSS) Training: Challenges, Solutions, and Future Directions PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Roluperidone Phase 3 Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679516#roluperidone-dosage-in-phase-3-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com